molecular formula C12H14Cl2N2O4 B11084168 N,N'-[(4,5-Dihydroxy-1,2-phenylene)bis(methylene)]bis(2-chloroacetamide)

N,N'-[(4,5-Dihydroxy-1,2-phenylene)bis(methylene)]bis(2-chloroacetamide)

Cat. No.: B11084168
M. Wt: 321.15 g/mol
InChI Key: LNVVFESECCEEQE-UHFFFAOYSA-N
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Description

N,N’-[(4,5-Dihydroxy-1,2-phenylene)bis(methylene)]bis(2-chloroacetamide) is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenylene core with two hydroxyl groups and two chloroacetamide groups attached via methylene bridges. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(4,5-Dihydroxy-1,2-phenylene)bis(methylene)]bis(2-chloroacetamide) typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4,5-dihydroxy-1,2-phenylenediamine as the core structure.

    Formation of Methylene Bridges: The methylene bridges are introduced by reacting the starting material with formaldehyde under acidic conditions.

    Introduction of Chloroacetamide Groups: The final step involves the reaction of the intermediate product with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(4,5-Dihydroxy-1,2-phenylene)bis(methylene)]bis(2-chloroacetamide) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chloroacetamide groups can be reduced to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-[(4,5-Dihydroxy-1,2-phenylene)bis(methylene)]bis(2-chloroacetamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[(4,5-Dihydroxy-1,2-phenylene)bis(methylene)]bis(2-chloroacetamide) involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The chloroacetamide groups are particularly reactive towards thiol groups in proteins, leading to the formation of stable thioether bonds. This reactivity underlies its potential antimicrobial and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[(4,5-Dihydroxy-1,2-phenylene)bis(methylene)]bisacrylamide
  • N,N’-[(4,5-Dihydroxy-1,2-phenylene)bis(methylene)]bis(methylcarbamate)

Uniqueness

N,N’-[(4,5-Dihydroxy-1,2-phenylene)bis(methylene)]bis(2-chloroacetamide) is unique due to its chloroacetamide groups, which confer distinct reactivity compared to other similar compounds. This makes it particularly useful for applications requiring covalent modification of biological molecules.

Properties

Molecular Formula

C12H14Cl2N2O4

Molecular Weight

321.15 g/mol

IUPAC Name

2-chloro-N-[[2-[[(2-chloroacetyl)amino]methyl]-4,5-dihydroxyphenyl]methyl]acetamide

InChI

InChI=1S/C12H14Cl2N2O4/c13-3-11(19)15-5-7-1-9(17)10(18)2-8(7)6-16-12(20)4-14/h1-2,17-18H,3-6H2,(H,15,19)(H,16,20)

InChI Key

LNVVFESECCEEQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)CNC(=O)CCl)CNC(=O)CCl

Origin of Product

United States

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